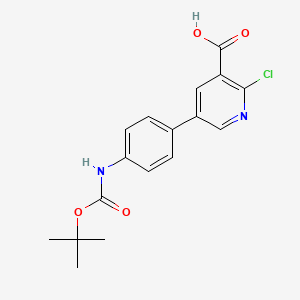![molecular formula C16H16N2O4S B6395259 3-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% CAS No. 1261952-00-4](/img/structure/B6395259.png)
3-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, commonly referred to as 3-PIS, is a synthetic compound with a wide range of applications in scientific research. In its purest form, 3-PIS is a white, crystalline solid with a melting point of approximately 95%. It is an isonicotinic acid derivative and is structurally related to nicotinic acid, which is a naturally occurring compound found in plants. 3-PIS has a variety of biochemical and physiological effects and has been used in a variety of laboratory experiments. In
科学研究应用
3-PIS has a wide range of applications in scientific research. It has been used to study the effects of nicotinic acid on the human body and to investigate the molecular mechanisms of its action. It has also been used to study the effects of nicotinic acid on the cardiovascular system, as well as its effects on glucose and lipid metabolism. In addition, 3-PIS has been used to study the effects of nicotinic acid on the central nervous system, including its effects on learning and memory.
作用机制
The exact mechanism of action of 3-PIS is not fully understood. However, it is believed to act as an agonist at nicotinic acid receptors, which are located throughout the body. It is believed that 3-PIS binds to these receptors and activates them, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-PIS has a variety of biochemical and physiological effects. It has been shown to increase levels of nicotinic acid in the blood, which can lead to increased levels of HDL cholesterol and decreased levels of LDL cholesterol. In addition, 3-PIS has been shown to reduce levels of triglycerides in the blood and to reduce levels of glucose in the blood. It has also been shown to have anti-inflammatory effects, as well as effects on the central nervous system, including improved learning and memory.
实验室实验的优点和局限性
3-PIS has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, it is easily soluble in a variety of solvents, which makes it ideal for use in a variety of laboratory experiments. However, there are some limitations to using 3-PIS in laboratory experiments. For example, it has been shown to have a short half-life in the body, which can limit its use in experiments that require long-term exposure to the compound.
未来方向
There are several potential future directions for 3-PIS research. One potential direction is to further investigate the molecular mechanisms of its action, as well as its effects on the cardiovascular system, glucose and lipid metabolism, and the central nervous system. In addition, further research could be conducted to investigate the effects of 3-PIS on other biological systems, such as the immune system and the reproductive system. Finally, further research could be conducted to investigate the potential therapeutic uses of 3-PIS, including its use as an anti-inflammatory agent and its use in the treatment of various diseases.
合成方法
3-PIS is synthesized in a two-step process using pyrrolidine and 4-bromophenylsulfonyl chloride. The first step involves the reaction of pyrrolidine with 4-bromophenylsulfonyl chloride in the presence of an anhydrous solvent, such as dichloromethane, to produce 4-pyrrolidinylsulfonylphenyl bromide. The second step involves the reaction of 4-pyrrolidinylsulfonylphenyl bromide with isonicotinic acid in the presence of an anhydrous solvent, such as dichloromethane, to produce 3-PIS.
属性
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)14-7-8-17-11-15(14)12-3-5-13(6-4-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRFNJGVPKSRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688473 |
Source


|
| Record name | 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-00-4 |
Source


|
| Record name | 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395186.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395190.png)


![2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395222.png)
![6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395228.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395237.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395242.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395244.png)
![2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395247.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395248.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395261.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395269.png)